
5-Aminopyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C5H3N5 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and two cyano groups at the 2- and 3-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with ammonia or an amine source, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a consideration in industrial processes to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminopyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The cyano groups can be reduced to amines or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced functional groups.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Aminopyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Aminopyrazine-2,3-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The electronic properties of the pyrazine ring also play a role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar structure but with an additional amino group, leading to different reactivity and applications.
2,3-Dicyanopyrazine: Lacks the amino group, resulting in different chemical properties and uses.
5-Amino-2,3-dichloropyrazine:
Uniqueness
5-Aminopyrazine-2,3-dicarbonitrile is unique due to the combination of an amino group and two cyano groups on the pyrazine ring. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C6H3N5 |
|---|---|
Peso molecular |
145.12 g/mol |
Nombre IUPAC |
5-aminopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-4-5(2-8)11-6(9)3-10-4/h3H,(H2,9,11) |
Clave InChI |
NYUJHBSRAWYSKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


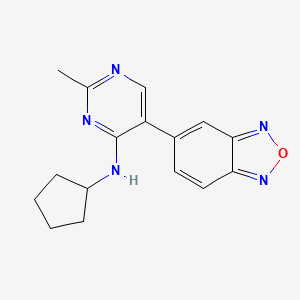
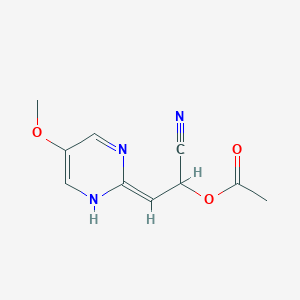
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
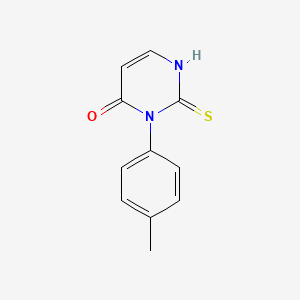
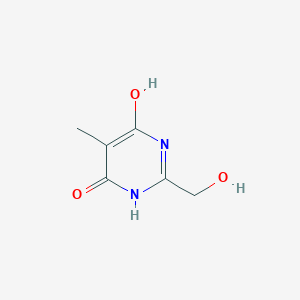

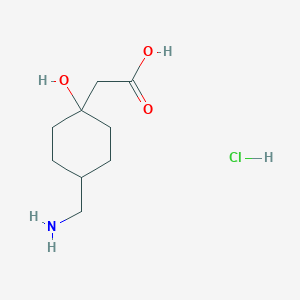
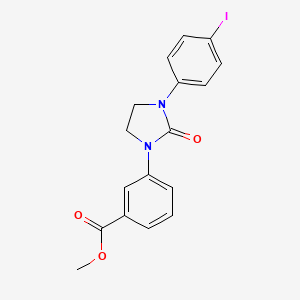




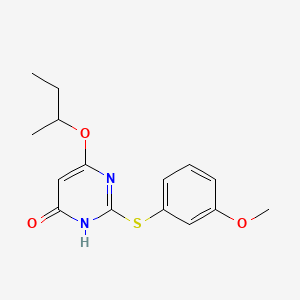
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
